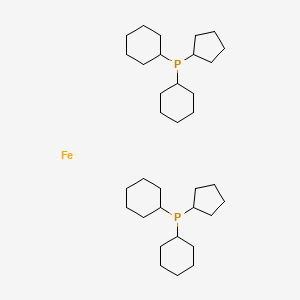
Dicyclohexyl(cyclopentyl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(cyclopentyl)phosphane;iron is a coordination complex that features iron as the central metal atom coordinated to a phosphane ligand. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields, including catalysis and organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron typically involves the reaction of iron salts with dicyclohexyl(cyclopentyl)phosphane ligands. One common method is the reaction of iron(II) chloride with dicyclohexyl(cyclopentyl)phosphane in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often involving the phosphane ligand.
Substitution: Ligand exchange reactions where the phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Dicyclohexyl(cyclopentyl)phosphane;iron is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Organometallic Chemistry: The compound is studied for its unique coordination chemistry and reactivity.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: Research into its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of dicyclohexyl(cyclopentyl)phosphane;iron involves the coordination of the phosphane ligand to the iron center, which influences the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound may facilitate the activation of substrates and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylphenylphosphine;iron
- Dicyclohexylmethylphosphine;iron
- Dicyclohexyl(tert-butyl)phosphine;iron
Uniqueness
Dicyclohexyl(cyclopentyl)phosphane;iron is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
146960-90-9 |
|---|---|
Molecular Formula |
C34H52FeP2 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q2*-1;+2 |
InChI Key |
DTQIHJBOJNZKNL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


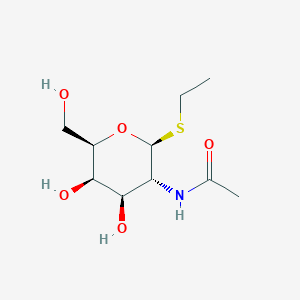
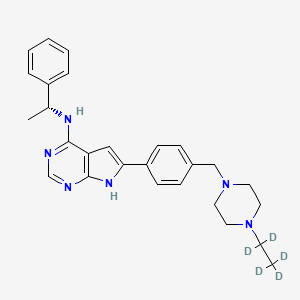
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
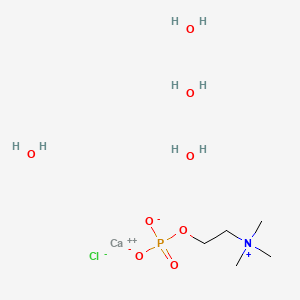

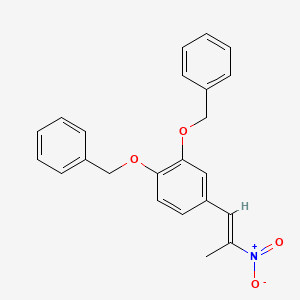
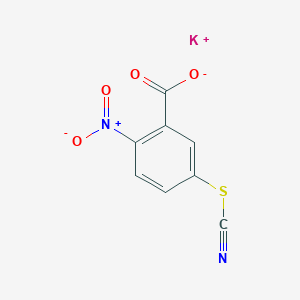
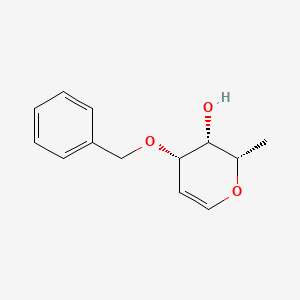
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)
